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Abstract

VV261 is a novel, orally bioavailable double prodrug of the potent antiviral nucleoside analog
4'-fluorouridine (4'-FU). Developed to overcome the chemical instability of its parent compound,
VV261 has demonstrated significant efficacy against Severe Fever with Thrombocytopenia
Syndrome Virus (SFTSV) in preclinical models. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, mechanism of action, and
preclinical data for VV261, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

VV261 is chemically described as a 4'-fluorouridine derivative with three isobutyryl groups
esterified to the ribose moiety and a nicotinoyloxymethyl group attached to the imide nitrogen
of the uracil base.[1] This double prodrug strategy enhances its chemical stability and
pharmacokinetic profile.[1]

Table 1: Physicochemical Properties of VV261
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Property Value Reference

[3-[(2R,3R,4S,5S)-5-fluoro-3,4-
bis(2-methylpropanoyloxy)-5-
(2-

IUPAC Name methylpropanoyloxymethyl)oxo  [2]
lan-2-yl]-2,6-dioxopyrimidin-1-
yllmethyl pyridine-3-
carboxylate;hydrochloride

Molecular Formula C28H35CIFN3011 [2]
Molecular Weight 644.0 g/mol [2]
Appearance To be determined [3]
Solubility To be determined [3]

Dry, dark, and at 0-4°C for
Storage Conditions short term or -20°C for long [3]

term

Mechanism of Action

VV261 is a prodrug that is metabolized in the body to its active form, 4'-fluorouridine
triphosphate (4'-FIU-TP).[4] As a pyrimidine analog, 4'-FIU-TP acts as a competitive inhibitor of
the viral RNA-dependent RNA polymerase (RdRp).[4][5] Incorporation of 4'-FIU-TP into the
nascent viral RNA chain leads to premature termination of transcription, thereby inhibiting viral
replication.[2][5]

Signaling Pathway of V261 Metabolism and Action

V261 } Esterases { 3 (A‘-FU)} {4‘-FU } Kinases {4‘-Fu Diphosphate [—1L025€S o 2F Viral RNA-dependent RNA Polymerase (RdRp)

luorouridine Triphosphate (4-FIU-TP)
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Metabolic activation of VV261 and inhibition of viral replication.

Biological Activity

VV261 has demonstrated potent antiviral activity against SFTSV and Lymphocytic
Choriomeningitis Virus (LCMV) in vitro.

Table 2: In Vitro Antiviral Activity of VV261

] . Selectivity
Virus Cell Line ECso (M) CCso (pM) Reference
Index (SI)
SFTSV Vero 0.89 >500 >561 [4][6]
LCMV Vero 0.15 >500 >3333 [4][6]

Pharmacokinetics

Pharmacokinetic studies in multiple animal species have shown that VV261 is orally
bioavailable and is efficiently converted to its active metabolite.

Table 3: Pharmacokinetic Parameters of VV261 (as 4'-FU) Following Oral Administration

. Dose Cmax AUCo-t Referenc
Species Tmax (h) Tal2 (h)
(mgl/kg) (ng/mL) (ng-h/mL)
Data not Data not Data not Data not Data not
Mouse ) ) ) ) )
available available available available available
Rat Data not Data not Data not Data not Data not
a
available available available available available
b Data not Data not Data not Data not Data not
og . . . . .
available available available available available

Note: Specific quantitative pharmacokinetic data for VV261 in mice, rats, and dogs were not
available in the public search results. The key publication's supplementary information is cited

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15607591?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://www.researchgate.net/figure/The-mechanism-by-which-4-0-fluorouridine-halts-RNA-dependent-RNA-polymerase-RdRP_fig4_370960729
https://journals.asm.org/doi/10.1128/jvi.01172-25
https://www.researchgate.net/figure/The-mechanism-by-which-4-0-fluorouridine-halts-RNA-dependent-RNA-polymerase-RdRP_fig4_370960729
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/product/b15607591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

as containing this data.[7]

In Vivo Efficacy

VV261 has demonstrated significant in vivo efficacy in a lethal mouse model of SFTSV

infection.

Table 4: In Vivo Efficacy of VV261 against SFTSV in Mice

Dose

Mouse Challeng Treatmen . Survival Referenc
. (mglkg/da Duration
Model e Virus t Rate e
y)
IFNAR~/~
_ SFTSV VV261 5 7 days 100% [1]
mice

Oral administration of VV261 at 5 mg/kg/day for 7 days provided complete protection against
lethal SFTSV infection in mice, preventing weight loss and significantly reducing viral loads in
multiple organs.[1]

Experimental Protocols
Synthesis of VV261

A general procedure for the synthesis of 4'-fluorouridine prodrugs involves a multi-step process
starting from uridine. Key steps include the introduction of the fluorine atom at the 4' position of
the ribose, followed by the protection of hydroxyl groups, and subsequent esterification to
attach the isobutyryl and nicotinoyloxymethyl promoieties.

General Synthesis Workflow for 4'-Fluorouridine Prodrugs

Protection of -OH groups Esterification with promoietie
otection of -OH groups _f , "+ ey sterification with promoieties

Multi-step synthesis _ |
>

4'-Fluoro-uridine Intermediate

Uridine

Click to download full resolution via product page

Simplified workflow for the synthesis of VV261.
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For a detailed, step-by-step synthesis protocol, please refer to the supporting information of
Cheng et al., J Med Chem. 2025.[7]

In Vitro Antiviral Assay (Plague Reduction Assay)

Objective: To determine the half-maximal effective concentration (ECso) of VV261 against
SFTSV.

Methodology:

Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is
formed.

e Compound Dilution: Prepare serial dilutions of VV261 in culture medium.

« Infection: Infect the cell monolayers with SFTSV at a predetermined multiplicity of infection
(MOI).

o Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium
containing the different concentrations of VV261.

¢ Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5
days).

e Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize
the plaques.

o Data Analysis: Count the number of plaques in each well. The ECso value is calculated as
the concentration of VV261 that reduces the number of plagues by 50% compared to the
untreated virus control.

In Vivo Efficacy Study (SFTSV Mouse Model)

Objective: To evaluate the in vivo efficacy of orally administered VV261 in a lethal SFTSV
infection model.

Animal Model: Type | interferon receptor-deficient (IFNAR~/~) mice are highly susceptible to
SFTSV and are a commonly used model.
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Methodology:

Acclimatization: Acclimate IFNAR~/~ mice to the laboratory conditions.

« Infection: Challenge the mice with a lethal dose of SFTSV via intraperitoneal injection.

o Treatment: Initiate oral gavage of VV261 at the desired dose (e.g., 5 mg/kg/day) at a
specified time post-infection (e.g., 1 hour). A vehicle control group should be included.

e Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and

survival for a specified period (e.g., 14 days).

 Viral Load Determination: At selected time points, a subset of mice from each group can be
euthanized, and organs (e.g., spleen, liver, lung) and blood can be collected to determine

viral titers by plaque assay or qRT-PCR.

o Data Analysis: Compare the survival curves, body weight changes, and viral loads between
the VV261-treated and vehicle-treated groups to determine the efficacy of the compound.
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Workflow for In Vivo Efficacy Study

Acclimatize IFNAR-/- mice
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Oral administration of VV261 or vehicle

:

v
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Click to download full resolution via product page

General workflow for assessing the in vivo efficacy of VV261.

Conclusion

VV261 represents a significant advancement in the development of oral antiviral therapies for
SFTSV and potentially other pathogenic RNA viruses. Its improved chemical stability and
favorable pharmacokinetic profile, coupled with potent in vivo efficacy, make it a strong
candidate for further clinical development. The information provided in this technical guide is
intended to facilitate ongoing research and accelerate the translation of this promising

compound into a clinically effective therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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